

Spectroscopic Profile of 2-[(4-Fluorophenoxy)methyl]oxirane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-[(4-Fluorophenoxy)methyl]oxirane
Cat. No.:	B096899

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **2-[(4-Fluorophenoxy)methyl]oxirane**, a molecule of interest in synthetic and medicinal chemistry. This document compiles nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a comprehensive reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **2-[(4-Fluorophenoxy)methyl]oxirane**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.01-6.96	m	2H	Ar-H
6.89-6.84	m	2H	Ar-H
4.18	dd	1H	-O-CH ₂ - (geminal)
3.91	dd	1H	-O-CH ₂ - (geminal)
3.35-3.32	m	1H	Oxirane-CH
2.89	dd	1H	Oxirane-CH ₂ (geminal)
2.74	t	1H	Oxirane-CH ₂ (geminal)

Solvent: CDCl₃. Reference: TMS at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
157.3 (d, J = 238.5 Hz)	C-F
154.8	Ar-C-O
115.8 (d, J = 23.1 Hz)	Ar-CH
115.6 (d, J = 7.7 Hz)	Ar-CH
69.1	-O-CH ₂ -
50.2	Oxirane-CH
44.8	Oxirane-CH ₂

Solvent: CDCl₃. The carbon attached to fluorine shows a characteristic doublet due to C-F coupling.

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3000	Medium	C-H stretch (aromatic and aliphatic)
~1500	Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O-C stretch (asymmetric)
~1100	Strong	C-F stretch
~915, 845	Medium	Oxirane ring vibrations

Data is representative and may vary slightly based on the experimental setup.

Table 4: Mass Spectrometry Data

m/z	Interpretation
168	[M] ⁺ (Molecular Ion)
111	[M - C ₃ H ₅ O] ⁺
95	[C ₆ H ₄ F] ⁺
57	[C ₃ H ₅ O] ⁺

Ionization Method: Electron Ionization (EI). The fragmentation pattern is consistent with the structure of **2-[(4-Fluorophenoxy)methyl]oxirane**.

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation: Approximately 10-20 mg of **2-[(4-Fluorophenoxy)methyl]oxirane** was dissolved in ~0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Acquisition:

- The prepared sample was transferred to a 5 mm NMR tube.
- The spectrometer was tuned and the magnetic field was shimmed to achieve optimal resolution.
- A standard single-pulse experiment was performed.
- Key acquisition parameters included a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- Typically, 16 to 64 scans were accumulated to achieve a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) was processed using a Fourier transform with an exponential window function.

^{13}C NMR Acquisition:

- The same sample prepared for ^1H NMR was used.
- A proton-decoupled pulse sequence (e.g., zgpg30) was employed to simplify the spectrum and enhance the signal-to-noise ratio.
- Key acquisition parameters included a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Several hundred to several thousand scans were accumulated due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- The FID was processed using a Fourier transform with an exponential window function.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer equipped with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the neat liquid or solid **2-[(4-Fluorophenoxy)methyl]oxirane** was placed directly onto the diamond crystal of the ATR accessory.

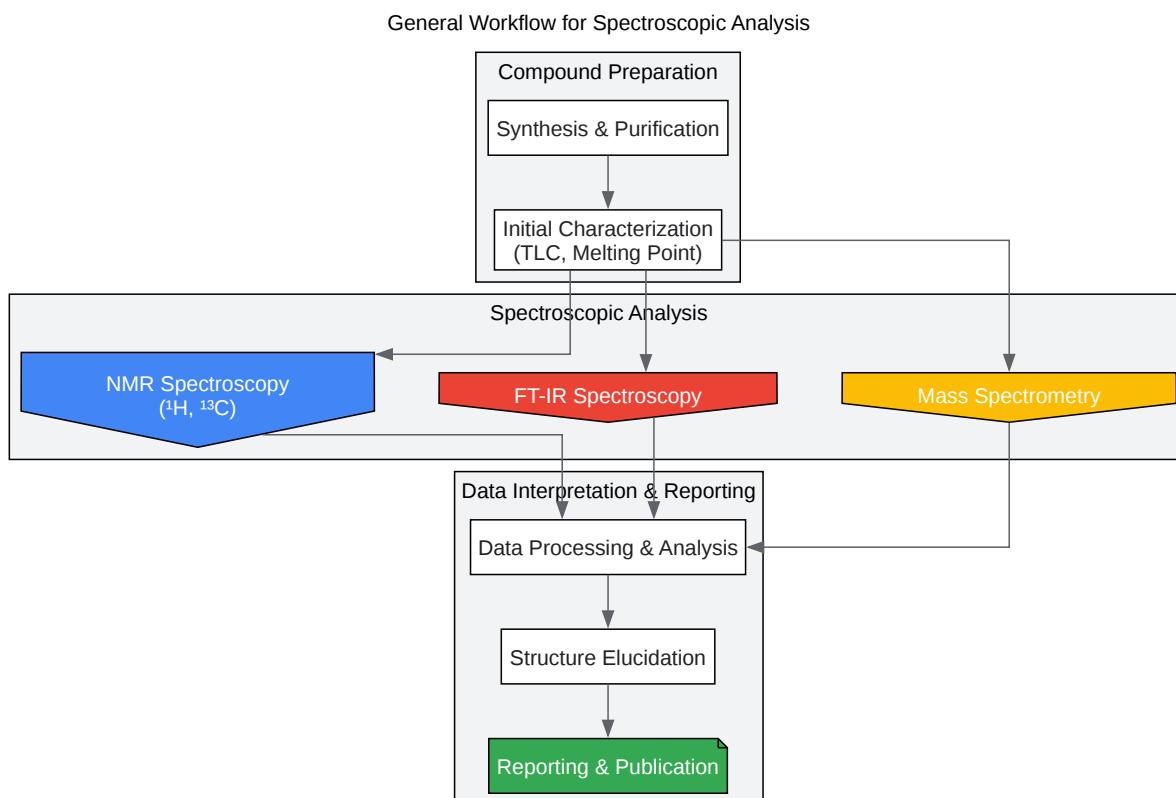
Data Acquisition:

- A background spectrum of the clean, empty ATR crystal was recorded to subtract atmospheric and instrument-related absorbances.
- The sample was applied to the crystal, and the anvil was pressed down to ensure good contact.
- The sample spectrum was acquired over the range of 4000-400 cm^{-1} .
- Typically, 16 to 32 scans were co-added at a resolution of 4 cm^{-1} to obtain a high-quality spectrum.
- The resulting interferogram was Fourier-transformed to produce the final infrared spectrum.

Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC with a 5977A MSD.

Sample Preparation: A dilute solution of **2-[(4-Fluorophenoxy)methyl]oxirane** was prepared in a volatile organic solvent like dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.


Data Acquisition:

- 1 μL of the prepared sample was injected into the GC inlet.
- The sample was vaporized and separated on a capillary column (e.g., HP-5ms). The oven temperature was programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

- The eluting compound entered the mass spectrometer, where it was ionized using electron ionization (EI) at 70 eV.
- The resulting ions were separated by a quadrupole mass analyzer based on their mass-to-charge ratio (m/z).
- A mass spectrum was recorded by scanning a mass range of approximately m/z 40-400.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Profile of 2-[(4-Fluorophenoxy)methyl]oxirane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b096899#spectroscopic-data-of-2-4-fluorophenoxy-methyl-oxirane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com